![molecular formula C16H15N3O B2547019 3-(Furan-2-yl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene-4-carbonitrile CAS No. 860644-75-3](/img/structure/B2547019.png)
3-(Furan-2-yl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(Furan-2-yl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene-4-carbonitrile" is a complex organic molecule that includes a furan ring, a diazatricyclo structure, and a nitrile group. While the provided papers do not directly discuss this specific compound, they do provide insights into similar furan-carbonitrile derivatives, which can be useful for understanding the chemical behavior and properties of the compound .
Synthesis Analysis
The synthesis of furan-carbonitrile derivatives can involve various methods. For instance, the oxidation of dihydrofuran-carbonitriles using DDQ as an oxidizing agent can lead to the formation of furan-carbonitrile monomers, as described in the synthesis of 2,5-di(thiophen-2-yl)furan-3-carbonitriles . Additionally, the synthesis of 3-amino-5-(furan-2-yl)-2-nitrobiphenyl-4-carbonitrile involves the reaction of malononitrile with alkenes, followed by purification through column chromatography . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate precursors and reaction conditions.
Molecular Structure Analysis
The molecular structure of furan-carbonitrile derivatives is characterized by the presence of a furan ring and a nitrile group. In the case of 3-amino-5-(furan-2-yl)-2-nitrobiphenyl-4-carbonitrile, the cyano group is nearly coplanar with the furan ring, and the molecule exhibits a twisted conformation due to steric hindrance . The crystal structures of certain dibenzo-diazepin-1-one derivatives, which also contain a furan ring, have been determined by X-ray single-crystal diffraction . These structural analyses provide insights into the potential conformation and arrangement of atoms in the target compound.
Chemical Reactions Analysis
Furan-carbonitrile derivatives can participate in various chemical reactions. For example, the electrochemical polymerization of monomers containing furan and thiophene units can lead to the formation of polymers with distinct electrochromic properties . The photoreaction of furan-2-carbonitrile in methanol yields trans-3-formly-2-methoxycyclopropane-1-carbonitrile, indicating the formation of a cyclopropenecarboxaldehyde intermediate . These reactions demonstrate the reactivity of the furan ring and the nitrile group under different conditions, which could be relevant for the target compound's reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan-carbonitrile derivatives can vary depending on their structure. The electrochromic properties of polymers derived from these monomers suggest potential applications in electronic devices . The crystallographic analysis provides information on the solid-state properties, such as hydrogen bonding interactions and molecular packing . These properties are crucial for understanding the behavior of the target compound in different environments and for potential applications in materials science or pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Photoreactivity and Cycloaddition
Research has shown that the photochemical reaction of α-naphthonitrile with furan can afford a (4 + 4) cycloadduct, suggesting exciplex intermediacy on kinetic and spectroscopic grounds. This indicates the compound's potential in photochemical applications and synthetic chemistry, particularly in the construction of complex cyclic structures through photoreactivity and cycloaddition reactions (PacChyongjin, SugiokaTaizo, & SakuraiHiroshi, 1972).
Electrochemical Properties
Another study explored the synthesis of new 2,5-di(thiophen-2-yl)furan-3-carbonitrile derivatives and investigated the electrochromic properties of their homopolymers and copolymers. This research highlights the compound's relevance in developing materials with distinct electrochromic properties, potentially useful in electronic display technologies (Ufuk Abaci, Asli Ustalar, M. Yılmaz, & H. Guney, 2016).
Synthetic Methodologies
The compound's derivatives have also been synthesized through various methodologies, including direct palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives, leading to furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters. These methods provide valuable insights into the synthesis of furan-containing compounds, which are significant in organic synthesis and pharmaceutical research (B. Gabriele, R. Mancuso, V. Maltese, L. Veltri, & G. Salerno, 2012).
Eigenschaften
IUPAC Name |
3-(furan-2-yl)-5-methyl-1,6-diazatricyclo[6.2.2.02,7]dodeca-2,4,6-triene-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-10-12(9-17)14(13-3-2-8-20-13)16-15(18-10)11-4-6-19(16)7-5-11/h2-3,8,11H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWMBWFFYVCVCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=N1)C3CCN2CC3)C4=CC=CO4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

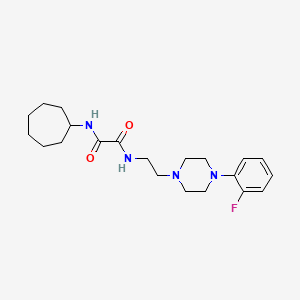
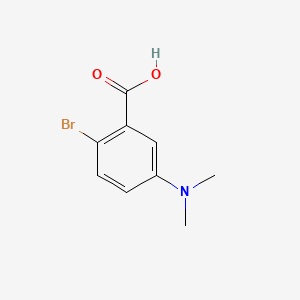
![2,2,2-trifluoroethyl N-(4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}phenyl)carbamate](/img/structure/B2546940.png)
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B2546941.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2546942.png)
![Methyl 4-[({[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2546944.png)

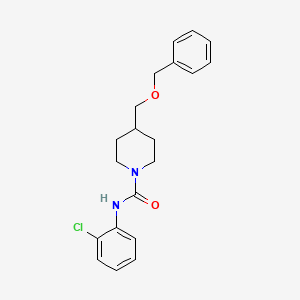
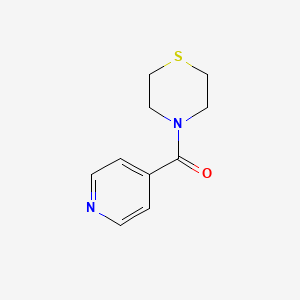
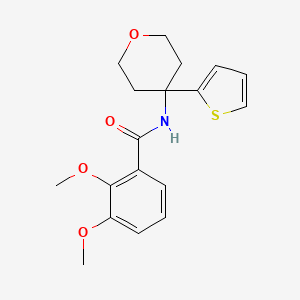
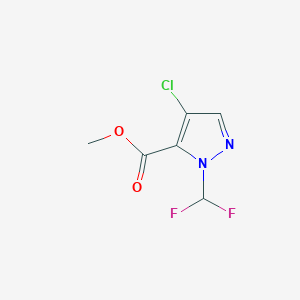
![N-(2,5-dimethylphenyl)-2-ethyl-5-[5-(trifluoromethyl)isoxazol-3-yl]benzenesulfonamide](/img/no-structure.png)

![2-[3-(Trimethylsilyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2546959.png)